molecular formula C11H14N4 B1604193 5-(Piperazin-1-yl)-1H-indazole CAS No. 478827-33-7

5-(Piperazin-1-yl)-1H-indazole

Cat. No.: B1604193
CAS No.: 478827-33-7
M. Wt: 202.26 g/mol
InChI Key: YTXAVWZKFXHQBK-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)-1H-indazole is a heterocyclic compound that features both an indazole and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its use as a building block in drug design and development.

Mechanism of Action

Target of Action

Related compounds with piperazin-1-yl substitutions have been studied for their anticancer and anticonvulsant activities, suggesting potential targets could be cancer cells or neuronal receptors.

Mode of Action

Compounds with similar structures have shown potential for interacting with biological targets . For instance, piperazine derivatives have been reported to interact with serotonin receptors , which could potentially influence neurotransmission and neuronal activity.

Biochemical Pathways

Related compounds have been associated with the inhibition of cyclin-dependent kinases , which play a crucial role in cell cycle regulation. This suggests that 5-(Piperazin-1-yl)-1H-indazole might influence cell proliferation and growth.

Pharmacokinetics

Related compounds such as piperaquine have been reported to exhibit slow absorption and multiple peaks in their plasma concentration curves, suggestive of enterohepatic recycling . This could potentially impact the bioavailability of this compound.

Result of Action

Related compounds have shown anticancer and anticonvulsant activities, suggesting that this compound might have similar effects.

Biochemical Analysis

Biochemical Properties

5-(Piperazin-1-yl)-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the 5-HT₇ receptor, where this compound acts as an antagonist . This interaction is significant as it affects the binding affinity and functional response of the receptor, which is involved in various neurological processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the cAMP signaling pathway, which plays a pivotal role in regulating various cellular responses . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of the 5-HT₇ receptor, inhibiting its activity and preventing the downstream signaling cascade . This inhibition can lead to changes in gene expression and cellular responses, highlighting the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity . Its degradation products may also have distinct biochemical properties that need to be considered.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and altered physiological responses . Understanding the dosage thresholds is essential for optimizing its use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall biochemical activity . Identifying the specific enzymes and pathways involved is crucial for understanding its metabolic fate.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biological activity . Understanding these transport mechanisms is vital for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, influencing its biochemical interactions and effects . Identifying these localization patterns is essential for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-indazole with piperazine under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the indazole ring.

    Reduction: Reduced forms of the compound, potentially altering the piperazine ring.

    Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.

Scientific Research Applications

5-(Piperazin-1-yl)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Pyridyl)piperazine
  • 1-(3-Chlorophenyl)piperazine
  • 1-(2-Methoxyphenyl)piperazine

Uniqueness

5-(Piperazin-1-yl)-1H-indazole is unique due to its dual ring structure, combining the properties of both indazole and piperazine. This structural feature allows it to interact with a broader range of biological targets compared to similar compounds that may only contain one of these rings.

Biological Activity

5-(Piperazin-1-yl)-1H-indazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an indazole ring fused with a piperazine moiety, which contributes to its unique biological activity. The compound's structure allows it to interact with various biological targets, including enzymes and receptors, making it a valuable scaffold in drug discovery.

Anticancer Activity

Research indicates that this compound and its derivatives exhibit significant anticancer properties. A study demonstrated that various indazole derivatives, including those with piperazine substitutions, showed potent inhibitory effects against multiple cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
2aMCF-71.15
2aHCT1164.89
2bA5490.23
2c4T10.80

These results suggest that modifications to the piperazine ring can enhance the compound's potency against specific cancer types .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Derivatives of this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, the compound PNT derived from a similar structure exhibited significant antimicrobial activity with a mechanism involving cellular uptake and inhibition of bacterial growth .

Interaction with Receptors

The biological activity of this compound is largely attributed to its ability to act as an antagonist at the 5-HT₇ receptor. This interaction inhibits downstream signaling pathways associated with various cellular responses, particularly in cancer and neuropharmacology contexts .

Biochemical Pathways

Studies have shown that compounds like this compound can influence critical biochemical pathways, such as the cAMP signaling cascade. This modulation can lead to alterations in gene expression and cellular metabolism, contributing to its therapeutic effects .

Case Studies

Case Study: Anticancer Efficacy in Animal Models

In vivo studies have demonstrated the dose-dependent efficacy of this compound in tumor-bearing mice. At lower doses, the compound exhibited significant tumor reduction without notable toxicity, while higher doses resulted in adverse effects .

Case Study: Antimicrobial Effectiveness

In a murine model of acute lung infection caused by Pseudomonas aeruginosa, administration of an indazole derivative led to a marked decrease in bacterial loads compared to controls, indicating its potential as an effective antimicrobial agent .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests slow absorption and enterohepatic recycling, similar to other compounds with piperazine scaffolds. Understanding these parameters is crucial for optimizing dosage regimens and enhancing therapeutic outcomes .

Properties

IUPAC Name

5-piperazin-1-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-11-9(8-13-14-11)7-10(1)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXAVWZKFXHQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629072
Record name 5-(Piperazin-1-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478827-33-7
Record name 5-(Piperazin-1-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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